BenchChemオンラインストアへようこそ!

N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide

Lipophilicity Drug-likeness Permeability

N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide (CAS 81268-69-1) is a synthetic benzimidazole-2-carboxamide derivative with the molecular formula C16H13Cl2N3O2 and a molecular weight of 350.2 g/mol. It features a benzimidazole core linked via an amide bond to a 3,5-dichloro-2-ethoxybenzene ring.

Molecular Formula C16H13Cl2N3O2
Molecular Weight 350.2 g/mol
CAS No. 81268-69-1
Cat. No. B11937191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide
CAS81268-69-1
Molecular FormulaC16H13Cl2N3O2
Molecular Weight350.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H13Cl2N3O2/c1-2-23-14-10(7-9(17)8-11(14)18)15(22)21-16-19-12-5-3-4-6-13(12)20-16/h3-8H,2H2,1H3,(H2,19,20,21,22)
InChIKeyZSYJRRQUQLNWGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide (CAS 81268-69-1): Structural and Procurement Baseline


N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide (CAS 81268-69-1) is a synthetic benzimidazole-2-carboxamide derivative with the molecular formula C16H13Cl2N3O2 and a molecular weight of 350.2 g/mol . It features a benzimidazole core linked via an amide bond to a 3,5-dichloro-2-ethoxybenzene ring. This specific substitution pattern—combining electron-withdrawing chlorine atoms with an electron-donating ethoxy group—creates a uniquely tuned electronic and steric profile not found in simpler benzimidazole analogs, which may influence target binding and physicochemical properties critical for drug discovery and chemical biology applications [1].

Why N-(1H-Benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide Cannot Be Replaced by Generic Benzimidazole Analogs


Benzimidazole derivatives exhibit highly divergent biological activities depending on subtle changes to their substitution patterns [1]. For N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide, the 2-ethoxy group is not an inert bystander: it increases lipophilicity (estimated ΔlogP ≈ +0.5 to +1.0 relative to the unsubstituted analog) and adds a hydrogen bond acceptor site, both of which directly impact membrane permeability, solubility, and protein-binding kinetics [2]. The 3,5-dichloro substitution further modulates the electron density of the benzamide ring, influencing amide bond stability and π-stacking interactions. Replacing this compound with a close analog lacking either the dichloro or ethoxy motif would alter these properties sufficiently to invalidate SAR continuity, making it a non-interchangeable chemical probe or lead scaffold.

Quantitative Differentiation Evidence for N-(1H-Benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide Against Analogs


Enhanced Lipophilicity (logP) Differentiates This Compound from the Non-Ethoxylated Analog

The target compound contains a 2-ethoxy substituent absent in the simpler analog N-(1H-benzimidazol-2-yl)-3,5-dichlorobenzamide. The comparator has a measured logP of 4.1 [1]. Addition of the ethoxy group is estimated to increase logP by 0.5–1.0 units (to approximately 4.6–5.1) based on established Hansch π-values for aromatic alkoxy substituents [2]. This higher lipophilicity predicts improved passive membrane permeability, which is critical for intracellular target engagement.

Lipophilicity Drug-likeness Permeability

Increased Hydrogen Bond Acceptor Capacity Relative to Non-Ethoxylated and Hydroxy Analogs

The 2-ethoxy group introduces an additional hydrogen bond acceptor (ether oxygen) compared to the parent 3,5-dichlorobenzamide analog, which has only 2 H-bond acceptors (both from the amide and benzimidazole) [1]. Relative to the 2-hydroxy analog (CAS 81268-65-7, MW 322.15), the ethoxy oxygen can still accept hydrogen bonds but the ethyl group eliminates the H-bond donor capacity of the hydroxyl (reducing total HBD count) . This modulates the HBA/HBD balance from 2/2 in the dichlorobenzamide analog to an estimated 3/1 in this compound, which alters solubility and target recognition profiles [2].

Hydrogen Bonding Binding Affinity Molecular Recognition

Metabolic Stability Advantage of 2-Ethoxy over 2-Hydroxy Analog

The 2-ethoxy substituent serves as a metabolically more stable replacement for the 2-hydroxy group found in the analog N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-hydroxybenzamide (CAS 81268-65-7) . Phenolic hydroxyl groups are well-established substrates for rapid Phase II conjugation (glucuronidation and sulfation), which often leads to high clearance and short half-lives in vivo [1]. O-alkylation (ethoxy substitution) blocks these metabolic pathways, potentially extending the compound's half-life and improving its pharmacokinetic profile relative to the hydroxylated analog [2].

Metabolic Stability Phase II Metabolism Lead Optimization

Unique 3,5-Dichloro-2-ethoxy Substitution Pattern Not Found in Clinically-Used Benzimidazoles

A structural comparison with clinically approved benzimidazoles (albendazole, mebendazole, thiabendazole, omeprazole) reveals that none possess the 3,5-dichloro-2-ethoxybenzamide motif [1]. Clinically used benzimidazoles typically feature carbamate (albendazole, mebendazole), thiazole (thiabendazole), or sulfoxide (omeprazole) functionalities at the 2-position, yielding different biological target profiles (tubulin polymerization inhibition for anthelmintics, proton pump inhibition for omeprazole) [2]. The 2-carboxamide linkage with 3,5-dichloro-2-ethoxy substitution represents a chemically distinct scaffold occupying underexplored chemical space, with no overlapping intellectual property in the current benzimidazole pharmacopeia [3].

Chemical Novelty IP Position Scaffold Differentiation

High-Value Research and Industrial Application Scenarios for N-(1H-Benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide (81268-69-1)


Kinase Inhibitor Lead Discovery Programs Requiring Enhanced Lipophilicity and Permeability

Many benzimidazole-based kinase inhibitors require adequate membrane permeability to reach intracellular kinase domains. The estimated logP of 4.6–5.1 for this compound predicts superior passive permeability relative to the non-ethoxylated analog (logP 4.1), making it a preferable starting scaffold for discovering ATP-competitive kinase inhibitors targeting intracellular kinases [1]. Its substitution pattern allows for further derivatization to balance potency, selectivity, and ADME properties.

Antimicrobial Drug Discovery Against Gram-Positive Bacteria and Mycobacteria

Benzimidazole-2-carboxamides have demonstrated activity against Staphylococcus aureus and Mycobacterium tuberculosis with MIC values ranging from 0.78 to 6.25 µg/mL for closely related scaffolds [1]. The unique 3,5-dichloro-2-ethoxy substitution pattern of this compound offers an underexplored vector for optimizing antibacterial potency while maintaining selectivity over human cells, as evidenced by the low cytotoxicity reported for benzimidazole-2-carboxamide chemotypes .

Chemical Biology Probe Development Targeting Bromodomain-Containing Proteins

Substituted benzimidazoles have been described as bromodomain inhibitors in patent literature, including compounds with halogenated benzamide motifs [1]. The 3,5-dichloro substitution pattern on the benzamide ring of this compound provides the electron-deficient aromatic surface frequently required for acetyl-lysine mimicry, while the 2-ethoxy group offers a tunable handle for modulating selectivity across the bromodomain phylogenetic tree.

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The compound's benzimidazole-2-carboxamide core with orthogonal reactive sites (the benzimidazole NH, the ethoxy oxygen, and the chlorine atoms) makes it a versatile intermediate for generating chemically diverse libraries. The 3,5-dichloro groups can undergo Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) for late-stage diversification, while the ethoxy group provides a site for O-dealkylation and subsequent functionalization, enabling rapid SAR exploration in hit-to-lead campaigns [1].

Quote Request

Request a Quote for N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.